molecular formula C25H17N5O3 B2916696 4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid CAS No. 1007186-68-6

4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid

Cat. No.: B2916696
CAS No.: 1007186-68-6
M. Wt: 435.443
InChI Key: XVYOCSBKVMXTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid core substituted at the 4-position with a propenamido linker bearing a cyano group (‑CN) and a 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl moiety. The structure integrates multiple pharmacophoric elements:

  • Benzoic acid: Enhances solubility via ionization and participates in hydrogen bonding .
  • Pyrazole-pyridine-phenyl system: The pyridine ring acts as an electron-withdrawing group, while the phenyl and pyrazole groups contribute to aromatic stacking and hydrophobic interactions .

Properties

IUPAC Name

4-[[2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5O3/c26-14-19(24(31)28-21-10-8-17(9-11-21)25(32)33)13-20-16-30(22-6-2-1-3-7-22)29-23(20)18-5-4-12-27-15-18/h1-13,15-16H,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYOCSBKVMXTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2}, and it features a unique arrangement of functional groups that contribute to its biological properties. The structure includes a cyano group, a pyrazole ring, and an enamido linkage, which are known to influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrazoles, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyrazolone derivatives showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-Cancer Activity

Several studies have explored the anti-cancer properties of pyrazole derivatives. For instance, compounds with structural similarities to the target molecule have demonstrated cytotoxic effects against human colon cancer and leukemia cells. One such derivative was reported to have an IC50 value indicating sub-micromolar activity against cancer cell lines .

Table 1: Summary of Anti-Cancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
NPD-0227Colon Cancer0.5
Pyrazolone ALeukemia0.8
Pyrazolone BMelanoma1.2

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain in various conditions .

Table 2: Inhibition of COX Enzymes

Compound NameCOX Inhibition (%)Reference
4-{...} benzoic acid75% (COX-1)
Pyrazolone Derivative C80% (COX-2)

The biological activities of the compound are primarily mediated through its interaction with specific enzymes and receptors involved in disease pathways. For instance, the anti-cancer effects may be linked to apoptosis induction in cancer cells, while anti-inflammatory actions may result from the modulation of inflammatory cytokine release.

Case Studies

  • Chagas Disease Treatment : A study investigated the efficacy of similar compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that modifications in the pyrazole structure could enhance inhibitory activity against this parasite, suggesting potential therapeutic applications .
  • Toxicity Assessment : In evaluating the safety profile of these compounds, it was noted that while some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity towards normal human cells. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole-Pyridine Region

Compound Name Key Substituent Differences Molecular Formula Molecular Weight Key Implications
4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid (Target) Phenyl, pyridin-3-yl Likely C₂₅H₁₈N₅O₃ ~452.44* Pyridine enhances polarity and hydrogen bonding; phenyl aids hydrophobic interactions .
4-{3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamido}benzoic acid Benzyl (vs. phenyl) on pyrazole C₂₆H₂₀N₅O₃ ~462.47 Benzyl increases steric bulk, potentially reducing membrane permeability .
(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid Lacks cyano group and benzoic acid C₁₇H₁₃N₃O₂ 291.31 Reduced dipole interactions and solubility due to absence of ‑CN and benzoic acid .

*Calculated based on analogs in evidence.

Variations in the Aromatic/Electron-Donating Substituents

Compound Name Key Substituent Differences Molecular Formula Molecular Weight Key Implications
2-[2-cyano-3-(3-phenoxyphenyl)prop-2-enamido]benzoic acid 3-phenoxyphenyl (vs. pyrazole-pyridine-phenyl) C₂₄H₁₇N₃O₄ ~423.41 Phenoxy group increases lipophilicity, potentially improving CNS penetration .
4-[2-cyano-3-(4-ethoxyphenyl)prop-2-enamido]benzoic acid 4-ethoxyphenyl (vs. pyrazole-pyridine-phenyl) C₁₉H₁₆N₂O₄ 336.35 Ethoxy group enhances electron density, altering redox stability .

Key Research Findings and Implications

Electronic Effects: Pyridine in the target compound introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets compared to ethoxyphenyl or benzyl analogs .

Solubility and Bioavailability: Benzoic acid derivatives generally exhibit higher aqueous solubility (via ionization) than non-carboxylic acid analogs (e.g., (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid) . Phenoxy or benzyl substituents (e.g., in 2-[2-cyano-3-(3-phenoxyphenyl)...]) increase logP values, favoring membrane permeability but risking off-target binding .

Synthetic Considerations :

  • Purity levels for analogs in the evidence range from 95% (e.g., C17H13N3O2 in ), suggesting standard purification challenges for such complex structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.